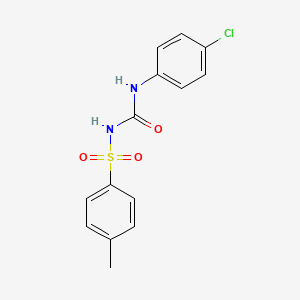

LY 181984

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIDHZBOHMNTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192669 | |

| Record name | LY 181984 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-50-8 | |

| Record name | LY 181984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 181984 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of LY181984 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY181984, a novel antitumor sulfonylurea identified as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea, exhibits a unique mechanism of action targeting a tumor-associated NADH oxidase (tNOX or ENOX2) located on the plasma membrane of cancer cells. This inhibition disrupts cellular redox homeostasis and downstream signaling, ultimately leading to apoptotic cell death. This technical guide provides a comprehensive overview of the core mechanism of action of LY181984, detailing its molecular target, the downstream signaling pathways affected, and a summary of its effects on cancer cells. This document also compiles available quantitative data and outlines key experimental methodologies for studying this compound.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. LY181984 emerged from research into sulfonylurea compounds with potential antitumor properties. Unlike traditional chemotherapeutic agents that primarily target DNA synthesis or microtubule dynamics, LY181984 acts on a specific cell surface enzyme, offering a potentially more targeted approach with a distinct therapeutic window. This guide delves into the technical details of its mode of action, providing a foundational resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of Tumor-Associated NADH Oxidase (tNOX)

The primary molecular target of LY181984 is a tumor-associated NADH oxidase (tNOX), also known as ENOX2, a protein expressed on the surface of cancer cells.

Molecular Target: tNOX (ENOX2)

tNOX is a member of the ENOX family of cell surface proteins that exhibit hydroquinone oxidase activity. In cancer cells, tNOX is involved in regulating cell growth and proliferation. Its activity is correlated with the aggressive phenotype of tumors.

Binding and Inhibition Kinetics

LY181984 binds to a specific site on tNOX, a protein of approximately 34 kDa, with high affinity. The dissociation constant (Kd) for this binding has been determined to be in the range of 25 to 50 nM in HeLa cells. This binding leads to the inhibition of the enzyme's NADH oxidase activity. Kinetic analyses have shown that the inhibition by LY181984 is noncompetitive or uncompetitive with respect to the NADH substrate. The half-maximal inhibitory concentration (IC50) for tNOX activity is approximately 50 nM.

Signaling Pathways Modulated by LY181984

The inhibition of tNOX by LY181984 initiates a cascade of downstream signaling events that culminate in apoptosis. The central pathway involves the disruption of cellular redox balance, leading to the activation of a specific apoptotic signaling cascade.

Apoptosis Induction via a Calcineurin and Bcl-2 Sensitive Pathway

Inhibition of the plasma membrane NADH oxidase by LY181984 has been shown to induce apoptosis. This apoptotic pathway is sensitive to the anti-apoptotic protein Bcl-2 and involves the activation of the calcium-dependent protein phosphatase, calcineurin. This suggests that the disruption of tNOX activity alters intracellular calcium signaling, a critical component of apoptotic regulation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of LY181984.

Table 1: Binding Affinity and Inhibitory Concentrations of LY181984

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | HeLa | 25 - 50 nM | [1] |

| NADH Oxidase Inhibition (IC50) | HeLa (isolated plasma membranes) | ~50 nM | [2] |

| Growth Inhibition (EC50) | HeLa | ~100 µM | [3] |

| Growth Inhibition (EC50) with 10 nM EGF | HeLa | ~30 nM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of LY181984.

NADH Oxidase Activity Assay

This assay measures the rate of NADH oxidation by plasma membrane vesicles.

-

Preparation of Plasma Membrane Vesicles: Isolate plasma membrane vesicles from cultured cancer cells (e.g., HeLa) using established cell fractionation techniques.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a microplate well or cuvette, combine the plasma membrane vesicle suspension with the assay buffer.

-

Initiation of Reaction: Add NADH to a final concentration of 100-200 µM to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease corresponds to the rate of NADH oxidation.

-

Inhibition Assay: To determine the inhibitory effect of LY181984, pre-incubate the plasma membrane vesicles with varying concentrations of the compound before adding NADH.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of LY181984 on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of LY181984 (and in combination with EGF, if applicable) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat cancer cells with LY181984 for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Preclinical and Clinical Status

Conclusion

LY181984 represents a class of antitumor sulfonylureas with a distinct mechanism of action centered on the inhibition of the tumor-associated plasma membrane NADH oxidase, tNOX. This inhibition disrupts cellular redox signaling, leading to apoptosis through a calcineurin and Bcl-2 sensitive pathway. The potent in vitro activity of LY181984, particularly in the presence of growth factors like EGF, highlights its potential as a targeted anticancer agent. However, the lack of extensive in vivo and clinical data underscores the need for further research to fully elucidate its therapeutic potential and safety profile. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring this unique anticancer compound and its molecular target.

References

The Discovery and Synthesis of LY181984: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY181984, chemically identified as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, is a diarylsulfonylurea compound that emerged from a dedicated in vivo screening program for novel oncolytic agents effective against solid tumors. Developed by Eli Lilly, this compound and its analogs demonstrated a unique profile of antitumor activity, distinct from previously known classes of oncolytics. This document provides an in-depth technical guide on the discovery, synthesis, and proposed mechanism of action of LY181984.

Discovery and Biological Activity

LY181984 was identified as part of a series of diarylsulfonylureas with broad-spectrum activity against various rodent solid tumors in vivo.[1] The discovery program focused on identifying agents with efficacy in solid tumor models rather than traditional leukemia models.[1] Subsequent studies into its mechanism of action revealed that LY181984 binds with high affinity to the plasma membranes of HeLa S3 cells.[2] This binding is associated with the inhibition of a tumor-specific NADH oxidase activity, which may be linked to its antitumor effects.[3]

Quantitative Data

The interaction of LY181984 with its cellular target has been quantified, providing valuable parameters for its biological activity.

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (Kd) | 20 to 50 nM | HeLa S3 | [2] |

| Binding Site Density | 30 to 35 pmol/mg protein | HeLa S3 | [2] |

Synthesis Pathway

The synthesis of LY181984, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, follows a common route for the preparation of diarylsulfonylureas. The key step involves the reaction of an appropriately substituted arylsulfonyl isocyanate with an aniline derivative.

Experimental Protocols

A representative experimental protocol for the synthesis of diarylsulfonylureas, based on the methods described for LY181984 and its analogs, is provided below.

Step 1: Synthesis of p-Toluenesulfonyl isocyanate

-

A solution of p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Oxalyl chloride (1.1 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to reflux and maintained for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude p-toluenesulfonyl isocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of LY181984 (N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea)

-

A solution of 4-chloroaniline (1 equivalent) in anhydrous toluene is prepared in a separate reaction flask.

-

The crude p-toluenesulfonyl isocyanate from Step 1 (1 equivalent), dissolved in a small amount of anhydrous toluene, is added dropwise to the 4-chloroaniline solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate is collected by filtration, washed with cold toluene, and then with hexanes to remove any unreacted starting materials.

-

The solid product is dried under vacuum to afford LY181984. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Proposed Signaling Pathway and Mechanism of Action

The antitumor activity of LY181984 is proposed to be mediated through the inhibition of a specific, drug-sensitive NADH oxidase located on the plasma membrane of tumor cells. This enzyme is believed to play a role in tumor cell proliferation.

Conclusion

LY181984 represents a significant discovery in the search for novel anticancer agents with a unique mechanism of action against solid tumors. Its synthesis is achievable through standard organic chemistry methodologies. The elucidation of its inhibitory effect on a tumor-specific NADH oxidase provides a foundation for the rational design of new and more potent analogs. The quantitative binding data and the established synthesis pathway offer a solid framework for further research and development in this class of antitumor compounds.

References

Investigating the Antitumor Properties of LY181984: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY181984, a diarylsulfonylurea compound, has demonstrated notable antitumor and antimetastatic properties in preclinical models. This technical guide provides a comprehensive overview of the existing research on LY181984, focusing on its efficacy in vivo, mechanism of action, and the experimental methodologies used in its evaluation. The information is presented to facilitate further investigation and understanding of this compound's potential in oncology.

In Vivo Antitumor and Antimetastatic Efficacy

LY181984 has shown significant, dose-dependent antitumor and antimetastatic activity in a rat prostatic adenocarcinoma model. Notably, the compound was reported to be inactive against the proliferation of PAIII rat prostatic adenocarcinoma cells in vitro, suggesting a host-mediated or microenvironment-dependent mechanism of action.[1]

Quantitative In Vivo Data

The following table summarizes the key quantitative findings from a study using the PAIII rat prostatic adenocarcinoma model.[1]

| Parameter | Treatment Group (Oral LY181984) | Result |

| Primary Tumor Growth Inhibition | Dose-dependent | Up to 46% inhibition compared to untreated controls. |

| Metastasis Inhibition (Gluteal Lymph Nodes) | Dose-dependent | Up to 79% inhibition compared to control values. |

| Metastasis Inhibition (Iliac Lymph Nodes) | Dose-dependent | Up to 80% inhibition compared to control values. |

| Metastasis Inhibition (Lungs) | Dose-dependent | Up to 78% reduction in pulmonary foci compared to control values. |

| Effect on Survival | Not specified | No significant effect on the survival of tumor-bearing rats was observed. |

| Toxicity | < 100.0 mg/kg/day for 28 days | Considered non-toxic doses. |

Mechanism of Action: Inhibition of NADH Oxidase

The primary mechanism of action identified for LY181984 is the inhibition of NADH oxidase activity located at the external surface of the plasma membrane of cancer cells.

Binding Affinity and Inhibition

LY181984 binds with high affinity to the plasma membranes of HeLa S cells, targeting a specific sulfonylurea-inhibited NADH oxidase.

| Parameter | Cell Line | Value |

| Binding Affinity (Kd) | HeLa S Cells | 20 to 50 nM |

| Binding Site Abundance | HeLa S Cells | 30 to 35 pmol/mg protein |

| NADH Oxidase Inhibition (IC50) | HeLa Plasma Membrane Vesicles (right-side out) | Approximately 30 nM |

| Maximal Inhibition (right-side out vesicles) | HeLa Plasma Membrane Vesicles (right-side out) | ~90% at 1 µM |

| Maximal Inhibition (solubilized vesicles) | HeLa Plasma Membrane Vesicles (Triton X-100 solubilized) | ~50% at 10 µM |

Signaling Pathway

The proposed mechanism involves the binding of LY181984 to an external NADH oxidase on the plasma membrane, leading to the inhibition of its enzymatic activity. This is distinct from a closely related but inactive sulfonylurea, LY181985, which does not inhibit the enzyme.

Caption: Proposed mechanism of LY181984 action.

Experimental Protocols

Detailed experimental protocols for the studies on LY181984 are not fully available in the public domain. However, based on the published abstracts, the following methodologies can be inferred.

In Vivo Antitumor Activity in Rat Prostatic Adenocarcinoma Model

This protocol outlines the likely steps for evaluating the in vivo efficacy of LY181984.[1]

Caption: In vivo experimental workflow for LY181984.

Methodology:

-

Animal Model: Male Lobund Wistar rats were used.

-

Tumor Cell Line: PAIII rat prostatic adenocarcinoma cells.

-

Tumor Implantation: 1 x 10^6 PAIII cells were implanted subcutaneously into the tail of the rats.

-

Drug Administration: LY181984 was administered orally at doses of 25.0, 50.0, or 100.0 mg/kg/day for 30 days.

-

Efficacy Assessment:

-

Primary tumor growth in the tail was measured.

-

Metastasis to gluteal and iliac lymph nodes was assessed.

-

The number of pulmonary foci was counted to determine lung metastasis.

-

-

Toxicity Assessment: Body weight gain was monitored throughout the study.

NADH Oxidase Inhibition Assay

The following is a generalized protocol for an NADH oxidase inhibition assay based on the available information.

Materials:

-

HeLa cell plasma membrane vesicles (right-side out and/or Triton X-100 solubilized)

-

LY181984

-

NADH

-

Assay buffer (e.g., phosphate buffer)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the HeLa plasma membrane vesicles in the assay buffer.

-

Add varying concentrations of LY181984 to the reaction mixture and incubate.

-

Initiate the reaction by adding NADH.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation for each concentration of LY181984.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the LY181984 concentration.

HeLa Cell Plasma Membrane Binding Assay

The following is a generalized protocol for a binding assay.

Materials:

-

HeLa S cell plasma membranes

-

Radiolabeled LY181984 (e.g., [3H]LY181984)

-

Unlabeled LY181984

-

Binding buffer

-

Filtration apparatus

Procedure:

-

Incubate a fixed amount of HeLa plasma membranes with increasing concentrations of radiolabeled LY181984 in the binding buffer.

-

For non-specific binding determination, perform a parallel incubation in the presence of a high concentration of unlabeled LY181984.

-

Separate the membrane-bound and free radioligand by rapid filtration through a filter that retains the membranes.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the binding affinity (Kd) and the number of binding sites (Bmax) by analyzing the specific binding data using Scatchard analysis or non-linear regression.

Conclusion

LY181984 is a diarylsulfonylurea with demonstrated in vivo antitumor and antimetastatic efficacy in a preclinical model of prostate cancer. Its mechanism of action appears to be linked to the inhibition of an external NADH oxidase on the plasma membrane of cancer cells. While the compound showed promise in these early studies, further research is required to fully elucidate its therapeutic potential, including its effects on other cancer types, a more detailed understanding of its mechanism of action, and its safety profile in more advanced preclinical models. The lack of in vitro activity suggests that its antitumor effects may be indirect, possibly involving the tumor microenvironment or host immune system, which warrants further investigation.

References

LY181984: A Potent Inhibitor of Cell Surface NADH Oxidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY181984, a sulfonylurea compound, has been identified as a potent and specific inhibitor of a tumor-associated NADH oxidase (tNOX) located on the external surface of the plasma membrane of cancer cells. This document provides a comprehensive overview of the biochemical and cellular effects of LY181984, with a focus on its inhibitory action on NADH oxidase. We present a compilation of quantitative data, detailed experimental protocols derived from key studies, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers in oncology, cell biology, and drug development who are investigating NADH oxidase inhibitors and their therapeutic potential.

Introduction

Cell surface NADH oxidases (NOX proteins) are a family of enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, and signaling.[1] In cancer cells, a specific isoform, often referred to as tumor-associated NADH oxidase (tNOX), is overexpressed and contributes to the malignant phenotype. LY181984, with the chemical name N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, has emerged as a valuable tool for studying the function of tNOX due to its high affinity and specificity.[2][3] This compound has demonstrated significant antitumor activity, which is linked to its ability to inhibit the enzymatic activity of tNOX.[2] Understanding the mechanism of action of LY181984 is critical for the development of novel cancer therapeutics targeting this unique enzymatic activity.

Mechanism of Action

LY181984 exerts its inhibitory effect by binding to a specific site on the external surface of the plasma membrane.[4] Studies have identified a binding protein of approximately 34 kDa as the target of LY181984.[2] The inhibition of NADH oxidase by LY181984 is complex and can be influenced by the substrate concentration and the redox state of the enzyme's environment.

Enzyme Kinetics

The inhibition of NADH oxidase by LY181984 has been characterized as noncompetitive or uncompetitive, depending on the concentration of NADH.[2] This suggests that LY181984 does not bind to the NADH binding site directly but rather to a distinct regulatory site on the enzyme.

Specificity of Action

The inhibitory action of LY181984 is highly specific. A closely related analog, LY181985 (N-(4-methylphenylsulfonyl)-N'-(phenyl)urea), which lacks the chlorine atom on the phenyl ring, is inactive against NADH oxidase and does not inhibit cell growth.[4][5] This highlights the critical role of the chemical structure of LY181984 in its biological activity. Furthermore, LY181984's inhibitory effect is observed on the NADH oxidase activity of cancer cells (e.g., HeLa cells) but not on the plasma membranes of normal cells, such as those from rat liver.[2]

Modulation by the Redox Environment

The cellular redox state significantly influences the effect of LY181984 on NADH oxidase activity.[6] In a reducing environment, simulated by treatment with dithiothreitol (DTT) or reduced glutathione (GSH), LY181984 acts as an inhibitor.[6] Conversely, in an oxidizing environment, created by hydrogen peroxide or oxidized glutathione (GSSG), LY181984 can stimulate the enzyme's activity.[6] This dual activity suggests a complex regulatory mechanism of tNOX that is sensitive to the cellular metabolic state.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of LY181984 with NADH oxidase and its effects on cancer cells.

Table 1: Binding Affinity and Inhibitory Concentrations of LY181984

| Parameter | Cell/System | Value | Reference |

| Binding Affinity (Kd) | HeLa S cell plasma membranes | 20 - 50 nM | [3] |

| Purified HeLa plasma membrane | 25 nM | [3] | |

| NADH Oxidase Inhibition (IC50) | Sealed right-side-out HeLa plasma membrane vesicles | ~30 nM | [4] |

| Cell Growth Inhibition (EC50) | HeLa cells | ~100 µM | [5] |

| HeLa cells (+ 10 nM EGF) | ~30 nM | [5] |

Table 2: Effect of Redox Environment on LY181984 Activity

| Condition | Effect of LY181984 on NADH Oxidase Activity | Effect on HeLa Cell Growth Inhibition | Reference |

| Reducing (DTT or GSH) | Inhibition | More effective (approx. 2 log orders) | [6] |

| Oxidizing (H2O2 or GSSG) | Stimulation | Less effective | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on LY181984.

Preparation of Plasma Membrane Vesicles from HeLa Cells

This protocol is adapted from studies investigating the sidedness of NADH oxidase inhibition.[4]

-

Cell Culture: Grow HeLa S cells in a suitable culture medium until confluence.

-

Homogenization: Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells. Centrifuge the resulting supernatant at a higher speed to pellet the crude membrane fraction.

-

Sucrose Gradient Centrifugation: Resuspend the crude membrane pellet and layer it onto a discontinuous sucrose gradient. Centrifuge at high speed for a sufficient time to separate the different membrane fractions.

-

Vesicle Collection and Characterization: Collect the plasma membrane fraction from the gradient interface. To separate right-side-out and inside-out vesicles, preparative free-flow electrophoresis can be employed.[4] The sidedness of the vesicles should be confirmed using assays such as ATPase latency and binding of concanavalin A.[4]

NADH Oxidase Activity Assay

This assay is used to measure the rate of NADH oxidation by plasma membranes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-Mes, pH 7.0).

-

Enzyme Preparation: Add a known amount of plasma membrane protein to the reaction buffer.

-

Initiation of Reaction: Start the reaction by adding NADH to a final concentration of 150 µM.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is calculated from the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

-

Inhibitor Studies: To determine the effect of LY181984, pre-incubate the plasma membranes with varying concentrations of the inhibitor for a specified time before adding NADH.

Cell Growth Inhibition Assay

This assay determines the effect of LY181984 on cancer cell proliferation.

-

Cell Seeding: Seed HeLa cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of LY181984, with or without the addition of other agents like EGF.[5] Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Determine cell viability using a standard method such as the MTT assay or by direct cell counting.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of LY181984.

Signaling Pathway of LY181984 Action

Caption: Proposed signaling pathway of LY181984-mediated inhibition of tNOX.

Experimental Workflow for Sidedness of Inhibition

Caption: Workflow for determining the sidedness of LY181984 inhibition.

Conclusion

LY181984 is a highly specific and potent inhibitor of the tumor-associated NADH oxidase found on the external surface of cancer cells. Its mechanism of action is complex, involving noncompetitive or uncompetitive inhibition and modulation by the cellular redox environment. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting tNOX. The unique characteristics of LY181984 make it an invaluable pharmacological tool for elucidating the role of cell surface NADH oxidase in cancer biology and for the development of novel anticancer agents. Further investigation into the downstream signaling pathways affected by LY181984-mediated tNOX inhibition will be crucial for its clinical translation.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HeLa plasma membranes bind the antitumor sulfonylurea LY181984 with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NADH oxidase activity of HeLa plasma membranes inhibited by the antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) at an external site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NADH oxidase activity and growth of HeLa cells by the antitumor sulfonylurea, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) and response to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Response of a cell-surface NADH oxidase to the antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenylurea) (LY181984) modulated by redox - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of LY181984 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the potent antitumor agent LY181984 and its diaryl sulfonylurea analogs. LY181984 is a novel microtubule-targeting agent that functions by inhibiting tubulin polymerization, a critical process for cell division. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development in this area.

Core Compound Profile: LY181984

LY181984 is a diaryl sulfonylurea that has demonstrated significant potential as an antimitotic agent. Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells. A key advantage of this class of compounds is their efficacy against multidrug-resistant cancer cell lines that are often resistant to other microtubule inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of a series of diaryl sulfonylurea analogs, as reported in a quantitative structure-activity relationship (QSAR) study. This data highlights the impact of various substitutions on the compounds' potency against tubulin polymerization and their cytotoxicity in different human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by Diaryl Sulfonylurea Analogs

| Compound | R1 | R2 | R3 | R4 | Inhibition of Tubulin Polymerization IC50 (µM) |

| 1 | H | H | H | H | > 50 |

| 2 | OCH3 | H | H | H | 15.3 |

| 3 | H | OCH3 | H | H | 8.7 |

| 4 | H | H | OCH3 | H | 10.2 |

| 5 | H | H | H | OCH3 | 25.1 |

| 6 | OCH3 | OCH3 | H | H | 5.2 |

| 7 | H | OCH3 | OCH3 | H | 3.1 |

| 8 | OCH3 | H | OCH3 | H | 6.5 |

| 9 | F | H | H | H | 12.8 |

| 10 | Cl | H | H | H | 9.5 |

| 11 | Br | H | H | H | 7.8 |

| 12 | CH3 | H | H | H | 18.4 |

| 13 | NO2 | H | H | H | 4.6 |

| 14 | NH2 | H | H | H | 2.5 |

| 15 | OH | H | H | H | 3.8 |

Table 2: Cytotoxicity of Diaryl Sulfonylurea Analogs in Human Cancer Cell Lines

| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | A549 (Non-small Cell Lung Cancer) IC50 (µM) | NCI-H460 (Non-small Cell Lung Cancer) IC50 (µM) |

| 1 | > 100 | > 100 | > 100 |

| 2 | 35.6 | 42.1 | 38.9 |

| 3 | 18.2 | 25.4 | 21.7 |

| 4 | 22.5 | 30.1 | 26.3 |

| 5 | 55.3 | 68.7 | 61.5 |

| 6 | 10.9 | 15.8 | 12.4 |

| 7 | 5.7 | 8.9 | 6.8 |

| 8 | 12.4 | 18.6 | 14.3 |

| 9 | 28.9 | 35.2 | 31.6 |

| 10 | 19.8 | 27.3 | 22.1 |

| 11 | 15.3 | 21.9 | 17.6 |

| 12 | 40.1 | 51.2 | 45.8 |

| 13 | 9.8 | 13.5 | 11.2 |

| 14 | 4.2 | 6.8 | 5.1 |

| 15 | 7.5 | 10.3 | 8.9 |

Experimental Protocols

Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to determine the effect of compounds on tubulin polymerization.

Materials:

-

Purified tubulin (from bovine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (dissolved in DMSO)

-

Black 96-well microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Preparation of Assay Mix: To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Add the fluorescent reporter to the recommended final concentration.

-

Compound Dilution: Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be less than 1%.

-

Assay Setup: In a pre-warmed (37°C) black 96-well plate, add 10 µL of the compound dilutions to the respective wells. Include wells with buffer and DMSO as negative controls and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Initiation of Polymerization: To each well, add 90 µL of the cold tubulin assay mix.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time for each concentration. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, NCI-H460)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway of Diaryl Sulfonylurea Analogs

The following diagram illustrates the proposed signaling pathway through which diaryl sulfonylurea analogs, such as LY181984, exert their anticancer effects. By binding to the colchicine site on β-tubulin, these compounds inhibit microtubule polymerization, leading to a cascade of events that culminate in apoptosis.

In Vitro Antitumor Activity of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

The in vitro antitumor activity of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea is attributed to a multi-faceted mechanism primarily targeting cellular bioenergetics and redox state. Key aspects of its action include:

-

Mitochondrial Sequestration: The compound has been shown to be actively concentrated within the mitochondria of human colon adenocarcinoma cells.[2] This accumulation is dependent on the mitochondrial transmembrane pH gradient, suggesting an active uptake process. The sequestration of the drug within this critical organelle implicates mitochondria as a primary site of action.[2]

-

Inhibition of Plasma Membrane NADH Oxidase: N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea is a potent inhibitor of NADH oxidase activity located in the plasma membrane of cancer cells, such as HeLa cells.[3] This enzyme is involved in regulating cellular redox status and can influence cell growth and proliferation. The inhibition of this enzyme appears to be selective for tumor cells.[3]

The dual effect on both mitochondrial function and plasma membrane redox control suggests a comprehensive disruption of cellular energetic and signaling pathways, ultimately leading to the inhibition of tumor cell growth.

Caption: Proposed mechanism of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea action.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea.

Table 1: Inhibition of NADH Oxidase Activity in HeLa Cell Plasma Membranes

| Parameter | Value | Cell Line | Source |

| Half-maximal inhibitory concentration (IC50) | ~50 nM | HeLa | [3] |

| Maximal Inhibition (sealed vesicles) | ~90% at 1 µM | HeLa | [3] |

| Maximal Inhibition (solubilized vesicles) | ~50% at 10 µM | HeLa | [3] |

Table 2: Cellular Uptake in GC3/c1 Human Colon Adenocarcinoma Cells

| Parameter | Condition | Value | Source |

| Initial Uptake Rate | 3.6 µM MPCU at 2°C | 1.4 pmol/min/10⁶ cells | |

| 3.6 µM MPCU at 23°C | 38.0 pmol/min/10⁶ cells | ||

| 3.6 µM MPCU at 37°C | 84.2 pmol/min/10⁶ cells | ||

| Concentrative Accumulation | - | 4- to 6-fold |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols based on the cited literature.

Cellular Uptake and Accumulation Assay

This protocol is designed to measure the rate of uptake and the extent of accumulation of a radiolabeled compound in a cancer cell line.

Caption: Experimental workflow for cellular uptake and accumulation assay.

Protocol Steps:

-

Cell Culture: GC3/c1 human colon adenocarcinoma cells are cultured in appropriate media and conditions until they reach the desired confluency.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer (e.g., a physiologically balanced salt solution). Cell density is determined to ensure consistent cell numbers across experiments.

-

Temperature Equilibration: The cell suspension is pre-incubated at the desired temperature (e.g., 2°C, 23°C, or 37°C) to equilibrate.

-

Initiation of Uptake: The experiment is initiated by the addition of radiolabeled N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (e.g., [³H]MPCU) to a final concentration (e.g., 3.6 µM).

-

Incubation: The cell suspension is incubated for various time points. For initial uptake rates, very short time points (e.g., 15 seconds) are used. For accumulation studies, longer time points are employed.

-

Termination of Uptake: The uptake is terminated by the rapid addition of a large volume of ice-cold buffer, followed by centrifugation to pellet the cells.

-

Washing: The cell pellet is washed with ice-cold buffer to remove any non-internalized compound.

-

Cell Lysis and Scintillation Counting: The washed cell pellet is lysed, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of internalized compound is calculated based on the specific activity of the radiolabeled drug and normalized to the cell number.

To investigate the mechanism of uptake, this protocol can be modified by pre-incubating cells with various inhibitors such as sodium azide (to inhibit oxidative phosphorylation) or ionophores like valinomycin and nigericin (to collapse specific components of the mitochondrial membrane potential).

NADH Oxidase Inhibition Assay

This protocol is used to determine the inhibitory effect of a compound on the NADH oxidase activity of isolated plasma membranes.

Protocol Steps:

-

Preparation of Plasma Membrane Vesicles:

-

HeLa S cells are grown in culture, harvested, and washed.

-

Cells are homogenized in a suitable buffer.

-

Plasma membrane vesicles are isolated through differential centrifugation and/or density gradient centrifugation. The purity of the fraction should be assessed using marker enzymes.

-

-

NADH Oxidase Activity Measurement:

-

The assay is typically performed in a spectrophotometer by monitoring the oxidation of NADH at 340 nm.

-

The reaction mixture contains buffer, isolated plasma membrane vesicles, and NADH.

-

The reaction is initiated by the addition of NADH.

-

-

Inhibition Studies:

-

To determine the IC50 value, the assay is performed in the presence of various concentrations of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea.

-

The compound is pre-incubated with the plasma membrane vesicles before the addition of NADH.

-

The rate of NADH oxidation is measured for each concentration of the inhibitor.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea exhibits a distinct in vitro antitumor mechanism of action characterized by its accumulation in mitochondria and potent inhibition of plasma membrane NADH oxidase. These actions disrupt fundamental cellular processes, leading to the inhibition of cancer cell growth. While the available quantitative data is specific to certain cell lines and experimental systems, it provides a strong basis for further investigation. The lack of a comprehensive public profile of its cytotoxicity across a wide range of cancer cell lines highlights an area for future research that would be invaluable for fully characterizing its therapeutic potential and spectrum of activity. The detailed protocols provided herein offer a framework for conducting such studies and for further elucidating the molecular pharmacology of this and related diarylsulfonylurea compounds.

References

- 1. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of LY181984: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY181984 is a diarylsulfonylurea compound that has demonstrated notable antitumor and antimetastatic properties. Its mechanism of action is centered on the selective inhibition of a tumor-associated, cell surface NADH oxidase known as ENOX2 or tNOX. This enzyme is crucial for the growth and enlargement of cancer cells, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the pharmacodynamics of LY181984, including its binding characteristics, inhibitory activities, and the downstream signaling pathways affected by its action.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data related to the pharmacodynamic profile of LY181984.

| Parameter | Value | Cell Line / System | Conditions | Reference |

| Binding Affinity (Kd) | 20 - 50 nM | HeLa S cell membranes | Radioligand binding assay | [1] |

| 25 nM | Purified HeLa S plasma membranes | Radioligand binding assay | [1] | |

| Inhibition of NADH Oxidase (EC50) | ~30 nM | Sealed right-side-out HeLa plasma membrane vesicles | [2] | |

| Growth Inhibition (EC50) | ~100 µM | HeLa cells | Standard culture | [3] |

| ~30 nM | HeLa cells | Co-administered with 10 nM Epidermal Growth Factor (EGF) | [3] |

Table 1: Binding Affinity and In Vitro Efficacy of LY181984

| Animal Model | Dosage | Effect | Maximal Inhibition | Reference |

| PAIII rat prostatic adenocarcinoma | 25.0, 50.0, or 100.0 mg/kg/day (oral) | Dose-dependent inhibition of primary tumor growth | 46% | [4] |

| Dose-dependent inhibition of metastasis to gluteal and iliac lymph nodes | 79% and 80%, respectively | [4] | ||

| Dose-dependent reduction in pulmonary foci | 78% | [4] |

Table 2: In Vivo Efficacy of LY181984

Core Mechanism of Action: Inhibition of ENOX2

LY181984 exerts its antitumor effects by targeting and inhibiting the enzymatic activity of ENOX2 (Ecto-NOX disulfide-thiol exchanger 2), also referred to as tNOX (tumor-associated NADH oxidase). ENOX2 is a cell surface protein that is uniquely expressed in cancer cells and is absent in most normal adult tissues, making it an attractive and specific therapeutic target.[1][5]

Functionally, ENOX2 is an NADH oxidase that plays a critical role in the enlargement phase of the cancer cell cycle.[1][6] By catalyzing the oxidation of NADH at the cell surface, ENOX2 is believed to drive the plasma membrane electron transport necessary for cell expansion.[1] Inhibition of ENOX2 by LY181984 disrupts this process, leading to a halt in cell growth and proliferation.[7]

Signaling Pathways Modulated by LY181984

The inhibition of ENOX2 by LY181984 has significant downstream consequences on cellular signaling pathways that are pivotal for cancer cell survival and proliferation. A key aspect of this is the modulation of reactive oxygen species (ROS) and their impact on critical signaling cascades.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of LY181984.

The inhibition of ENOX2 by LY181984 is thought to disrupt the delicate balance of ROS within the cancer cell. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS can lead to oxidative stress and apoptosis.[8][9] By altering the activity of a key cell surface oxidase, LY181984 likely perturbs this balance.

Furthermore, the activity of critical pro-survival signaling pathways, such as the PI3K/Akt and JAK/STAT pathways, is often dependent on the cellular redox state.[10] Inhibition of NOX proteins, in general, has been shown to impact these pathways, leading to decreased cell survival and proliferation.[10] Therefore, by inhibiting ENOX2, LY181984 can indirectly suppress these vital signaling networks, ultimately contributing to its antitumor effects.

Experimental Protocols

Radioligand Binding Assay for LY181984

This protocol outlines a general procedure for determining the binding affinity of LY181984 to its target on cancer cell membranes.

Figure 2: Workflow for a radioligand binding assay with LY181984.

Detailed Steps:

-

Membrane Preparation:

-

Harvest cultured cancer cells (e.g., HeLa) and wash with cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled [3H]LY181984.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled LY181984.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

NADH Oxidase Activity Assay

This protocol describes a method to measure the inhibition of NADH oxidase activity by LY181984.

Figure 3: Workflow for an NADH oxidase inhibition assay with LY181984.

Detailed Steps:

-

Sample Preparation:

-

Prepare isolated plasma membranes from cancer cells as described in the radioligand binding assay protocol.

-

-

Enzyme Assay:

-

In a quartz cuvette, pre-incubate the cell membranes with various concentrations of LY181984 in a suitable assay buffer at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a known concentration of NADH.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the initial rate of NADH oxidation for each concentration of LY181984 from the linear portion of the absorbance versus time plot.

-

Express the activity at each inhibitor concentration as a percentage of the activity in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the LY181984 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

LY181984 represents a targeted anticancer agent with a well-defined pharmacodynamic profile. Its high-affinity binding to and potent inhibition of the tumor-specific ENOX2 protein provides a clear mechanism for its antiproliferative and antimetastatic effects. The disruption of ENOX2 function leads to the inhibition of cancer cell growth and the modulation of key downstream signaling pathways, ultimately promoting apoptosis. The experimental protocols provided herein offer a framework for the further investigation and characterization of LY181984 and other compounds targeting this promising oncological target. Further research into the intricate details of ENOX2-mediated signaling will undoubtedly open new avenues for the development of novel and effective cancer therapies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. ENOX2 - Wikipedia [en.wikipedia.org]

- 3. Ecto-NOX Disulfide-Thiol Exchanger 2 (ENOX2/tNOX) Is a Potential Prognostic Marker in Primary Malignant Melanoma and May Serve as a Therapeutic Target [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Early developmental expression of a normally tumor-associated and drug-inhibited cell surface-located NADH oxidase (ENOX2) in non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENOX2 NADH Oxidase: A BCR-ABL1-Dependent Cell Surface and Secreted Redox Protein in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-regulation of tumor-associated NADH oxidase, tNOX (ENOX2), enhances capsaicin-induced inhibition of gastric cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY181984 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY181984 is an antitumor sulfonylurea compound that functions as an inhibitor of a tumor-associated, cell-surface NADH oxidase (tNOX).[1] This inhibition disrupts the redox balance within cancer cells, potentially leading to anticancer effects. These application notes provide detailed protocols for utilizing LY181984 in cell culture experiments, including determining its cytotoxic effects and investigating its impact on cellular signaling pathways.

Mechanism of Action

LY181984 selectively targets a cell-surface NADH oxidase found in cancer cells, such as HeLa cells.[2] The binding of LY181984 to this enzyme is of high affinity, with a dissociation constant (Kd) in the range of 20 to 50 nM.[3] The inhibition of NADH oxidase activity occurs with a half-maximal inhibitory concentration (IC50) of approximately 50 nM in isolated plasma membranes from HeLa cells.[2] This enzymatic inhibition is noncompetitive or uncompetitive with respect to NADH concentration.[2] By blocking NADH oxidase, LY181984 is thought to interfere with the cell's ability to regulate its redox state, which can impact various downstream signaling pathways that are sensitive to reactive oxygen species (ROS) levels. The antitumor activity of LY181984 is linked to this selective inhibition of NADH oxidation at the plasma membrane of tumor cells.[2] The efficacy of LY181984 can be influenced by the redox environment, with its inhibitory effects being more pronounced in the presence of reducing agents like glutathione (GSH).[4]

Data Presentation

Table 1: In Vitro Activity of LY181984 on HeLa Cells

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 20 - 50 nM | HeLa | [3] |

| NADH Oxidase Inhibition (IC50) | ~50 nM | HeLa | [2] |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7, PC-3)

-

Appropriate complete culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Preparation of LY181984 Stock Solution

Materials:

-

LY181984 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of LY181984 (e.g., 10 mM) by dissolving the powder in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

When preparing working solutions, dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

LY181984 stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well for HeLa or A549 cells) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of LY181984 in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LY181984.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the LY181984 concentration to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathways

This protocol provides a framework to investigate the effect of LY181984 on signaling pathways potentially affected by altered ROS levels, such as the PI3K/Akt pathway.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

LY181984 stock solution

-

Complete culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.

-

Treat the cells with various concentrations of LY181984 (e.g., based on the determined IC50 value) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein antibody (e.g., anti-total-Akt).

-

Quantify the band intensities using image analysis software.

-

Mandatory Visualizations

Caption: Proposed signaling pathway of LY181984 action.

Caption: General experimental workflow for LY181984 treatment.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HeLa plasma membranes bind the antitumor sulfonylurea LY181984 with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Response of a cell-surface NADH oxidase to the antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenylurea) (LY181984) modulated by redox - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY181984 in Prostatic Adenocarcinoma Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LY181984 is a diarylsulfonylurea compound that has demonstrated significant antitumor and antimetastatic activity in preclinical models of prostatic adenocarcinoma.[1] Notably, its efficacy has been observed in hormone-insensitive prostate cancer models, suggesting a potential therapeutic avenue for advanced and treatment-resistant forms of the disease.[1] This document provides a comprehensive overview of the application of LY181984 in the PAIII rat prostatic adenocarcinoma model, including quantitative efficacy data, detailed experimental protocols, and insights into its potential mechanism of action.

Mechanism of Action

The precise molecular mechanism of LY181984 in prostatic adenocarcinoma has not been fully elucidated in the publicly available literature. However, studies in other cancer cell lines, such as HeLa cells, have identified the plasma membrane NADH oxidase as a primary target.[2][3] LY181984 has been shown to be a potent inhibitor of this enzyme, with a half-maximal inhibition at approximately 30 nM in right-side-out plasma membrane vesicles.[3]

In the context of prostate cancer, NADPH oxidases (NOX family), which are structurally and functionally related to NADH oxidase, are known to play a significant role in tumor progression. These enzymes generate reactive oxygen species (ROS) that act as signaling molecules to promote cell proliferation, survival, and angiogenesis. Therefore, it is hypothesized that LY181984 may exert its antitumor effects in prostatic adenocarcinoma by inhibiting a plasma membrane NADH or NADPH oxidase, thereby disrupting downstream pro-survival signaling pathways.

Quantitative Data Presentation

The in vivo efficacy of LY181984 has been evaluated in the PAIII rat prostatic adenocarcinoma model. The following tables summarize the key quantitative findings from a pivotal study.[1]

Table 1: In Vivo Efficacy of Orally Administered LY181984 on Primary Tumor Growth in the PAIII Rat Model [1]

| Treatment Group (Oral Administration) | Dosage (mg/kg/day) | Duration (days) | Maximum Inhibition of Primary Tumor Growth (%) |

| Control | Vehicle | 30 | 0 |

| LY181984 | 25.0 | 30 | Dose-dependent |

| LY181984 | 50.0 | 30 | Dose-dependent |

| LY181984 | 100.0 | 30 | 46 |

p < 0.05 for the highest dose compared to the untreated control.

Table 2: In Vivo Efficacy of Orally Administered LY181984 on Metastasis in the PAIII Rat Model [1]

| Treatment Group (Oral Administration) | Dosage (mg/kg/day) | Duration (days) | Maximal Inhibition of Gluteal Lymph Node Metastasis (%) | Maximal Inhibition of Iliac Lymph Node Metastasis (%) | Maximal Reduction of Pulmonary Foci (%) |

| Control | Vehicle | 30 | 0 | 0 | 0 |

| LY181984 | 25.0 | 30 | Dose-dependent | Dose-dependent | Dose-dependent |

| LY181984 | 50.0 | 30 | Dose-dependent | Dose-dependent | Dose-dependent |

| LY181984 | 100.0 | 30 | 79 | 80 | 78 |

p < 0.05 for all maximal responses compared to control values.

Note: LY181984 was found to be inactive against the proliferation of PAIII cells in vitro, suggesting its antitumor effect is mediated through an in vivo mechanism.[1] Administration of LY181984 at doses up to 100.0 mg/kg/day for 28 days did not have significant effects on the body weight of the animals and was considered non-toxic.[1] However, it did not lead to an increase in the survival of the PAIII-bearing rats.[1]

Experimental Protocols

The following protocols are based on the available information from the key study on LY181984 in the PAIII rat prostatic adenocarcinoma model and are supplemented with standard laboratory procedures for such experiments.

PAIII Rat Prostatic Adenocarcinoma Model

Objective: To establish a primary tumor and spontaneous metastasis model of prostatic adenocarcinoma in rats.

Materials:

-

PAIII rat prostatic adenocarcinoma cells

-

Male Lobund Wistar rats (specific pathogen-free)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile syringes and needles (25-27 gauge)

-

Standard laboratory animal housing and husbandry equipment

Protocol:

-

Cell Preparation: Culture PAIII cells under standard conditions. Prior to injection, harvest the cells by trypsinization, wash them with sterile PBS, and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation:

-

Anesthetize the male Lobund Wistar rats using an approved anesthetic method.

-

Inject 1 x 10^6 PAIII cells (in a volume of 0.1 mL) subcutaneously into the tail of each rat.

-

Monitor the animals for tumor growth, which is typically palpable within a week.

-

Oral Administration of LY181984

Objective: To administer LY181984 orally to tumor-bearing rats.

Materials:

-

LY181984 compound

-

Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose or as determined by solubility studies)

-

Oral gavage needles (stainless steel, appropriate size for rats)

-

Syringes

Protocol:

-

Formulation Preparation: Prepare a suspension of LY181984 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5.0, and 10.0 mg/mL to achieve doses of 25, 50, and 100 mg/kg/day in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

-

Oral Gavage:

-

Administer the LY181984 suspension or vehicle control to the rats once daily via oral gavage.

-

The duration of treatment is typically 30 days, starting after the tumors are established.

-

Monitor the animals daily for any signs of toxicity and measure body weight regularly.

-

Assessment of Primary Tumor Growth and Metastasis

Objective: To quantify the effect of LY181984 on primary tumor growth and metastasis to lymph nodes and lungs.

Materials:

-

Calipers

-

Analytical balance

-

Formalin (10% neutral buffered)

-

Standard histology equipment (for tissue processing, embedding, sectioning, and staining with Hematoxylin and Eosin - H&E)

-

Microscope

Protocol:

-

Primary Tumor Assessment:

-

Measure the primary tumor dimensions (length and width) with calipers at regular intervals throughout the study.

-

At the end of the study, excise the primary tumor and weigh it.

-

Calculate tumor growth inhibition as a percentage of the control group's mean tumor weight.

-

-

Lymph Node Metastasis Assessment:

-

At necropsy, carefully dissect the gluteal and iliac lymph nodes.

-

Weigh the excised lymph nodes. An increase in weight compared to control animals is indicative of metastatic burden.

-

Fix the lymph nodes in 10% neutral buffered formalin for histological analysis.

-

-

Pulmonary Metastasis Assessment:

-

At necropsy, remove the lungs and fix them in 10% neutral buffered formalin.

-

Count the number of visible metastatic foci on the lung surface.

-

Process the lung tissue for histology, and examine H&E stained sections to confirm and count metastatic nodules.

-

-

Histological Confirmation:

-

Embed the formalin-fixed lymph nodes and lungs in paraffin.

-

Section the tissues and stain with H&E.

-

Microscopically examine the sections to confirm the presence of adenocarcinoma cells and quantify the metastatic burden.

-

Visualizations

Hypothesized Signaling Pathway of LY181984 in Prostatic Adenocarcinoma

Caption: Hypothesized mechanism of LY181984 in prostatic adenocarcinoma.

Experimental Workflow for In Vivo Evaluation of LY181984

Caption: Workflow for in vivo testing of LY181984 in the PAIII rat model.

References

- 1. ROS signaling by NADPH oxidase 5 modulates the proliferation and survival of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A NADPH oxidase dependent redox signaling pathway mediates the selective radiosensitization effect of parthenolide in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: Techniques for Measuring NADH Oxidase Inhibition by LY 181984

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 181984 is an antitumor sulfonylurea compound that has been identified as a potent inhibitor of a specific cell surface NADH oxidase.[1][2] This enzyme, often referred to as tNOX (tumor-associated NADH oxidase), is implicated in the proliferation of cancer cells, making it a valuable target for anticancer drug development.[3] Accurate and reproducible methods for measuring the inhibition of NADH oxidase by compounds like this compound are crucial for screening potential therapeutic agents and elucidating their mechanisms of action. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on NADH oxidase, primarily focusing on spectrophotometric methods using isolated plasma membranes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NADH oxidase located at the external surface of the plasma membrane.[1][2] This inhibition is specific to the isoform accessible to external NADH, as demonstrated in studies using right-side-out plasma membrane vesicles.[2] The presence of epidermal growth factor (EGF) has been shown to enhance the inhibitory effect of this compound, suggesting a potential interplay with growth factor signaling pathways.[1]

Data Presentation: Inhibition of NADH Oxidase by this compound

The following table summarizes the quantitative data regarding the inhibition of NADH oxidase by this compound, as reported in the literature.

| Parameter | Cell Line/System | Value | Conditions | Reference |

| EC50 | Isolated plasma membrane vesicles from HeLa cells | ~30 nM | - | [1][2] |

| EC50 (Growth Inhibition) | Intact HeLa cells | ~100 µM | Without EGF | [1] |

| EC50 (Growth Inhibition) | Intact HeLa cells | ~30 nM | With 10 nM EGF (added after this compound) | [1] |

| Kd (Binding Affinity) | Plasma membranes of HeLa S cells | 20 - 50 nM | - | [4] |

Experimental Protocols

Protocol 1: Isolation of Right-Side-Out Plasma Membrane Vesicles from HeLa Cells

This protocol is foundational for accurately assessing the activity of this compound, which targets the external NADH oxidase.

Materials:

-

HeLa cells

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors)

-

Sucrose solutions of varying densities (e.g., 30%, 40%, 50% w/v)

-

Dounce homogenizer

-

Ultracentrifuge and rotors

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Harvesting: Grow HeLa cells to confluency. Harvest the cells by scraping and wash them twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of the cells are lysed (monitor with a microscope).

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Microsomal Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction, which contains plasma membranes.

-

Sucrose Gradient Centrifugation: Resuspend the microsomal pellet in a small volume of homogenization buffer and layer it on top of a discontinuous sucrose gradient (e.g., 50%, 40%, 30%).

-

Vesicle Separation: Centrifuge the gradient at a high speed (e.g., 150,000 x g) for 2-3 hours. Right-side-out plasma membrane vesicles will band at a specific interface (e.g., between 30% and 40% sucrose), which can be confirmed by marker enzyme assays (e.g., 5'-nucleotidase).

-